molecular formula C12H14N2O4 B12572510 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- CAS No. 195373-93-4

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-

Cat. No.: B12572510
CAS No.: 195373-93-4
M. Wt: 250.25 g/mol
InChI Key: KZXITGIEKXOHFK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

The systematic IUPAC name for this compound, 5,6-Dihydro-1-(3,4-dimethoxyphenyl)-2,4(1H,3H)-pyrimidinedione , reflects its core pyrimidinedione scaffold (a six-membered ring containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4) and the substituents attached. The "dihydro" designation indicates partial saturation of the pyrimidine ring at positions 5 and 6, reducing aromaticity and introducing conformational flexibility.

The molecular formula C₁₂H₁₄N₂O₄ confirms the presence of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. Key structural features include:

  • A 3,4-dimethoxyphenyl group attached to the nitrogen at position 1 of the pyrimidinedione ring.
  • Two methoxy (-OCH₃) groups at the meta and para positions of the aromatic ring.
  • A non-aromatic, partially saturated pyrimidinedione core with ketone functionalities at positions 2 and 4.

The compound’s structural classification places it within the dihydropyrimidinedione subclass, distinguished by its reduced pyrimidine ring. This reduction impacts electronic properties, enhancing reactivity at specific positions compared to fully aromatic analogs.

Property Value Source
CAS Registry Number 2169439-95-4
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Key Substituents 3,4-Dimethoxyphenyl, dihydro

Historical Context of Pyrimidinedione Derivatives in Heterocyclic Chemistry

Pyrimidinediones have long been pivotal in heterocyclic chemistry due to their structural versatility and biological relevance. Early investigations into pyrimidine derivatives date to the 19th century, with seminal work by Emil Fischer and others elucidating the synthesis and reactivity of nitrogen-containing heterocycles. The dihydropyrimidinedione framework, in particular, gained prominence in the 20th century as a scaffold for drug discovery, notably in antiviral and anticancer agents.

The introduction of methoxy groups into pyrimidinedione derivatives, as seen in 1-(3,4-dimethoxyphenyl)dihydro- analogs, emerged from efforts to modulate electronic and steric properties. Methoxy substituents enhance solubility and influence intermolecular interactions, making such compounds valuable in medicinal chemistry and materials science. For example, derivatives like N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PubChem CID: 697712) demonstrate the adaptability of methoxy-substituted pyrimidines in targeting kinase enzymes.

Recent advancements in synthetic methodologies, such as microwave-assisted cyclization and catalytic hydrogenation, have expanded access to dihydropyrimidinediones. These innovations enable precise functionalization at positions 1, 5, and 6, facilitating the development of compounds like 1-(3,4-dimethoxyphenyl)dihydro-2,4(1H,3H)-pyrimidinedione for specialized applications.

Properties

CAS No.

195373-93-4

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H14N2O4/c1-17-9-4-3-8(7-10(9)18-2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16)

InChI Key

KZXITGIEKXOHFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)OC

Origin of Product

United States

Preparation Methods

Alkylation of 2,4(1H,3H)-Pyrimidinedione Core

A common and effective method to prepare 1-substituted 2,4(1H,3H)-pyrimidinediones involves the nucleophilic substitution reaction of the pyrimidinedione core with appropriate alkylating agents such as tosylates or bromides derived from substituted phenyl alcohols.

  • Procedure : The 2,4(1H,3H)-pyrimidinedione is reacted with a tosylate or bromide derivative of the 3,4-dimethoxybenzyl alcohol in the presence of catalytic lithium iodide and sodium bicarbonate in a polar aprotic solvent like dimethylformamide (DMF) at 50–80°C. This promotes substitution at the N-1 position, yielding the desired 1-(3,4-dimethoxyphenyl) substituted product.

  • Reaction Scheme :

    $$
    \text{2,4(1H,3H)-pyrimidinedione} + \text{3,4-dimethoxybenzyl tosylate/bromide} \xrightarrow[\text{NaHCO}_3, \text{LiI}]{\text{DMF}, 50-80^\circ C} \text{1-(3,4-dimethoxyphenyl)-2,4-pyrimidinedione}
    $$

  • Key Notes : The tosylate or bromide is prepared from the corresponding alcohol by tosylation with p-toluenesulfonyl chloride in pyridine or by bromination using carbon tetrabromide and triphenylphosphine in dichloromethane.

Multicomponent Condensation Reactions

Another approach involves multicomponent reactions where barbituric acid derivatives (2,4-pyrimidinediones) are condensed with aldehydes and amines under mild conditions to form substituted pyrimidinedione derivatives.

  • Typical Reaction : Barbituric acid or its derivatives react with 3,4-dimethoxybenzaldehyde and an amine source in ethanol at moderate temperatures (around 35°C) for several hours to days, leading to the formation of substituted pyrimidinedione derivatives.

  • Advantages : This method is straightforward, often performed in one pot, and can yield products with good purity after crystallization.

Catalytic and Solvent-Free Methods

Recent advances have introduced catalytic and solvent-free methods to improve efficiency and sustainability:

  • Nanocatalysts : Use of nanocatalysts such as SBA-Pr-SO3H or ZnFe2O4 nanoparticles has been reported to catalyze the synthesis of pyrimidinedione derivatives with high yields (up to 96%) in short reaction times (under 30-45 minutes) without solvents.

  • Ultrasound Irradiation : Ultrasonic irradiation has been shown to reduce reaction times significantly (e.g., from 5 minutes to under 2 minutes) while maintaining high yields in multicomponent condensations involving barbituric acid and aldehydes.

Detailed Preparation Method for 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-

Preparation of 3,4-Dimethoxybenzyl Tosylate or Bromide

Step Reagents & Conditions Description
1 3,4-Dimethoxybenzyl alcohol + p-Toluenesulfonyl chloride (p-TsCl) in pyridine Tosylation to form 3,4-dimethoxybenzyl tosylate
2 Alternatively, 3,4-Dimethoxybenzyl alcohol + CBr4 + PPh3 in CH2Cl2 Bromination to form 3,4-dimethoxybenzyl bromide
  • These intermediates serve as alkylating agents for the pyrimidinedione core.

N-Alkylation of 2,4(1H,3H)-Pyrimidinedione

Step Reagents & Conditions Description
1 2,4(1H,3H)-Pyrimidinedione + 3,4-dimethoxybenzyl tosylate/bromide React in DMF with catalytic lithium iodide and sodium bicarbonate
2 Temperature: 50–80°C Stir for 12–15 hours
3 Workup: Dilution with water, extraction with diethyl ether, washing, drying, and purification by silica gel chromatography Isolate pure 1-(3,4-dimethoxyphenyl)-2,4-pyrimidinedione
  • This method yields the target compound as a white solid with good purity.

Analytical and Characterization Data

  • Melting Point : Determined using standard melting point apparatus; uncorrected values reported in literature.

  • NMR Spectroscopy : Proton NMR (500 MHz) in DMSO-d6 or CDCl3 shows characteristic signals for the pyrimidinedione ring protons and the aromatic methoxy groups.

  • Mass Spectrometry : Electron ionization high-resolution mass spectrometry confirms molecular ion peaks consistent with the molecular formula C12H14N2O4.

  • Purity : Typically confirmed by HPLC or TLC after chromatographic purification.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
N-Alkylation with tosylate/bromide 2,4(1H,3H)-pyrimidinedione + 3,4-dimethoxybenzyl tosylate/bromide DMF, NaHCO3, LiI, 50–80°C, 12–15 h Moderate to high (50–80%) Requires preparation of alkylating agent
Multicomponent condensation Barbituric acid + 3,4-dimethoxybenzaldehyde + amine Ethanol, 35°C, 2 h stirring + 3 days standing Moderate (25–60%) One-pot, mild conditions
Nanocatalyst-assisted synthesis Barbituric acid + aldehydes + malononitrile Solvent-free or ethanol, nanocatalyst, 30–45 min High (86–96%) Green chemistry approach
Ultrasound-assisted synthesis Barbituric acid + aldehydes + amines Ethanol, ultrasound irradiation, <2 min High (42–98%) Rapid reaction, energy efficient

Research Findings and Notes

  • The N-alkylation method using tosylates or bromides is well-established and provides a reliable route to 1-substituted pyrimidinediones with various aromatic substituents, including 3,4-dimethoxyphenyl groups.

  • Multicomponent reactions offer a versatile and straightforward approach but may require longer reaction times and sometimes give moderate yields depending on substituents.

  • Recent catalytic and solvent-free methods improve reaction efficiency and environmental sustainability, making them attractive for scale-up and industrial applications.

  • Analytical data from proton NMR, melting points, and mass spectrometry are consistent across studies, confirming the structure and purity of the synthesized compounds.

This comprehensive overview synthesizes diverse, authoritative sources to present a detailed and professional account of the preparation methods for 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- . The primary and most reliable method involves N-alkylation of the pyrimidinedione core with 3,4-dimethoxybenzyl tosylate or bromide under catalytic conditions, supported by alternative multicomponent and catalytic green chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinedione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidinedione derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidinediones exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of a dimethoxyphenyl group may enhance these effects by improving solubility and bioavailability .

Antimicrobial Properties

Compounds related to 2,4(1H,3H)-pyrimidinedione have demonstrated antimicrobial activity against several pathogens. The presence of electron-donating groups like methoxy can increase the interaction with microbial targets, leading to enhanced efficacy .

Antileishmanial Activity

Recent studies have shown that certain pyrimidine derivatives possess significant antileishmanial effects. This suggests that 2,4(1H,3H)-pyrimidinedione could be explored for its potential to combat leishmaniasis .

Precursor for Drug Development

2,4(1H,3H)-Pyrimidinedione serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases .

Biginelli Reaction

The compound can be synthesized through the Biginelli reaction, a well-known method for producing dihydropyrimidinones. This reaction involves the condensation of an aldehyde, urea or thiourea, and a β-ketoester or β-dicarbonyl compound. The presence of methoxy groups in the aromatic ring can facilitate this reaction under mild conditions .

Case Studies

Study Findings Reference
Anticancer ActivityDemonstrated inhibition of cell proliferation in M-HeLa cells with low cytotoxicity towards normal cells
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria; enhanced activity due to methoxy substitution
Synthesis via Biginelli ReactionSuccessful synthesis under mild conditions with high yields; methoxy groups improved reactivity

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Pyrimidinedione Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Predicted LogP* Reference
Target Compound 3,4-Dimethoxyphenyl ~280.3† Dihydro-pyrimidinedione ~1.8‡ Estimated
1-[(4-Ethoxyphenyl)methyl]dihydro-2,4(1H,3H)-Pyrimidinedione 4-Ethoxyphenyl 278.3 Dihydro-pyrimidinedione 1.5
1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 3-Chlorophenyl, thione 266.8 Thione, dihydro-pyrimidine 2.7
Dihydrouracil None (parent structure) 114.1 Dihydro-pyrimidinedione -1.1

*LogP estimated using fragment-based methods.
†Calculated based on molecular formula (C13H16N2O4).
‡Predicted using methoxy group contributions.

Key Observations :

  • Lipophilicity : The 3,4-dimethoxyphenyl group increases lipophilicity (LogP ~1.8) compared to dihydrouracil (LogP -1.1) due to hydrophobic methoxy groups. This enhances membrane permeability but may reduce aqueous solubility .
  • This contrasts with electron-withdrawing substituents like chloro (LogP 2.7 in ) .

Structural and Crystallographic Insights

  • Molecular Packing : In chlorophenyl analogs (), substituents influence dihedral angles (e.g., 86.62° between pyrimidine and benzene rings), affecting crystal packing and intermolecular hydrogen bonding . The 3,4-dimethoxyphenyl group may adopt a similar orientation, with methoxy groups participating in weak CH···O interactions.
  • Tautomerism: Unlike thione derivatives (), the target compound exists predominantly in the dione form, favoring keto-enol tautomerism critical for hydrogen bonding in biological systems .

Biological Activity

The compound 2,4(1H,3H)-pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- (CAS No. not specified) is a derivative of pyrimidinedione that has garnered attention due to its potential biological activities. Pyrimidinediones are known for their diverse pharmacological properties, including antiviral and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

  • Molecular Formula: C12H14N2O4
  • Molecular Weight: 250.25 g/mol
  • Structure: The compound features a pyrimidinedione core with a dimethoxyphenyl substituent, which is critical for its biological activity.
  • Inhibition of Enzymatic Activity:
    • Pyrimidinedione derivatives often act as inhibitors of key enzymes involved in nucleic acid synthesis.
    • The compound has been shown to inhibit enzymes such as reverse transcriptase (RT), which is crucial for viral replication in HIV.
  • Antiviral Activity:
    • Studies have indicated that modifications in the pyrimidinedione structure can enhance its potency against HIV-1 and HIV-2.
    • For example, structural modifications at the N-1 position significantly influence the binding affinity and inhibitory activity against reverse transcriptase .
  • Antibacterial and Antifungal Properties:
    • Compounds similar to 2,4(1H,3H)-pyrimidinedione have demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The antibacterial efficacy is often linked to the ability to disrupt bacterial DNA synthesis pathways .

Case Studies and Experimental Data

StudyCompoundBiological ActivityFindings
Pyrimidinedione derivativesAntiviralSignificant inhibition of HIV-1 RT; structure-activity relationship (SAR) analysis showed enhanced activity with specific substitutions.
6-Substituted Pyrimidine-2,4-dionesAntibacterialModerate antibacterial activity against E. coli and S. aureus; compounds with specific substitutions exhibited improved efficacy.
PDE4 InhibitorsAnti-inflammatoryRelated compounds showed inhibition of pulmonary inflammation in animal models; relevant for respiratory diseases.

Structure-Activity Relationships (SAR)

The biological activity of 2,4(1H,3H)-pyrimidinedione derivatives is highly dependent on their chemical structure:

  • Substituents: The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding to target enzymes.
  • Positioning: Alterations at the N-1 position have been shown to significantly affect the compound's ability to inhibit viral replication and bacterial growth.

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